Cas no 1805053-46-6 (Ethyl 3-(difluoromethyl)-6-fluoro-2-iodopyridine-5-carboxylate)

Ethyl 3-(difluoromethyl)-6-fluoro-2-iodopyridine-5-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-(difluoromethyl)-6-fluoro-2-iodopyridine-5-carboxylate
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- インチ: 1S/C9H7F3INO2/c1-2-16-9(15)5-3-4(6(10)11)8(13)14-7(5)12/h3,6H,2H2,1H3
- InChIKey: CHCCFNLRHVSDDT-UHFFFAOYSA-N
- ほほえんだ: IC1C(C(F)F)=CC(C(=O)OCC)=C(N=1)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 255
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 39.2
Ethyl 3-(difluoromethyl)-6-fluoro-2-iodopyridine-5-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029035860-500mg |
Ethyl 3-(difluoromethyl)-6-fluoro-2-iodopyridine-5-carboxylate |
1805053-46-6 | 95% | 500mg |
$1,600.75 | 2022-04-01 | |
Alichem | A029035860-1g |
Ethyl 3-(difluoromethyl)-6-fluoro-2-iodopyridine-5-carboxylate |
1805053-46-6 | 95% | 1g |
$2,866.05 | 2022-04-01 | |
Alichem | A029035860-250mg |
Ethyl 3-(difluoromethyl)-6-fluoro-2-iodopyridine-5-carboxylate |
1805053-46-6 | 95% | 250mg |
$1,019.20 | 2022-04-01 |
Ethyl 3-(difluoromethyl)-6-fluoro-2-iodopyridine-5-carboxylate 関連文献
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Ethyl 3-(difluoromethyl)-6-fluoro-2-iodopyridine-5-carboxylateに関する追加情報
Ethyl 3-(Difluoromethyl)-6-Fluoro-2-Iodopyridine-5-Carboxylate (CAS No. 1805053-46-6): A Comprehensive Overview
Ethyl 3-(difluoromethyl)-6-fluoro-2-iodopyridine-5-carboxylate (CAS No. 1805053-46-6) is a versatile and highly functionalized compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique combination of fluorine, iodine, and difluoromethyl groups, which endow it with a range of valuable properties, including enhanced biological activity and improved pharmacokinetic profiles.
The structure of ethyl 3-(difluoromethyl)-6-fluoro-2-iodopyridine-5-carboxylate consists of a pyridine ring substituted with a difluoromethyl group at the 3-position, a fluoro group at the 6-position, and an iodo group at the 2-position. The ester functionality at the 5-position further adds to its synthetic utility. The presence of these functional groups makes it an attractive intermediate for the synthesis of various biologically active molecules, particularly in the development of novel drugs targeting specific receptors and enzymes.
Recent research has highlighted the potential of ethyl 3-(difluoromethyl)-6-fluoro-2-iodopyridine-5-carboxylate in the development of new therapeutic agents. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that compounds derived from this scaffold exhibit potent activity against various cancer cell lines. The difluoromethyl and fluoro groups contribute to enhanced lipophilicity and metabolic stability, while the iodo group facilitates radiolabeling for imaging applications.
In addition to its applications in oncology, ethyl 3-(difluoromethyl)-6-fluoro-2-iodopyridine-5-carboxylate has shown promise in the treatment of neurological disorders. A study conducted by researchers at a leading pharmaceutical company found that derivatives of this compound exhibit selective inhibition of specific neurotransmitter receptors, which could be beneficial in managing conditions such as Alzheimer's disease and Parkinson's disease.
The synthesis of ethyl 3-(difluoromethyl)-6-fluoro-2-iodopyridine-5-carboxylate typically involves a multi-step process that includes the formation of the pyridine ring, introduction of the difluoromethyl and fluoro groups, and subsequent iodination. One common synthetic route involves the reaction of a suitable pyridine derivative with a difluorocarbene source, followed by selective fluorination and iodination steps. The final esterification step can be achieved using standard esterification conditions.
The pharmacological properties of ethyl 3-(difluoromethyl)-6-fluoro-2-iodopyridine-5-carboxylate have been extensively studied to understand its potential as a drug candidate. In vitro assays have shown that this compound exhibits high potency and selectivity against specific targets, with minimal off-target effects. Additionally, pharmacokinetic studies have demonstrated favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it an attractive candidate for further development.
One notable application of ethyl 3-(difluoromethyl)-6-fluoro-2-iodopyridine-5-carboxylate is in the field of radiopharmaceuticals. The presence of the iodo group allows for radiolabeling with isotopes such as iodine-123 or iodine-124, which can be used for diagnostic imaging techniques such as single-photon emission computed tomography (SPECT) and positron emission tomography (PET). This opens up new possibilities for non-invasive monitoring of disease progression and treatment efficacy.
Moreover, ethyl 3-(difluoromethyl)-6-fluoro-2-iodopyridine-5-carboxylate has been explored as a lead compound in the development of novel antiviral agents. Research has shown that derivatives of this compound exhibit antiviral activity against several RNA viruses, including influenza and coronaviruses. The unique combination of functional groups provides a structural basis for designing compounds with improved antiviral properties.
In conclusion, ethyl 3-(difluoromethyl)-6-fluoro-2-iodopyridine-5-carboxylate (CAS No. 1805053-46-6) is a highly functionalized compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive intermediate for the synthesis of biologically active molecules with diverse therapeutic applications. Ongoing research continues to uncover new possibilities for its use in drug discovery and development.
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